[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine
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Overview
Description
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine is a chemical compound with the molecular formula C16H12ClNO2S It is known for its unique structure, which includes a naphthyl group attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 1-naphthylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the naphthyl group can be further functionalized.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative.
Scientific Research Applications
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine has several applications in scientific research:
Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine is not well-documented. sulfonamides generally act by inhibiting enzymes that are crucial for the synthesis of folic acid in bacteria, making them effective antibacterial agents. The naphthyl group may enhance binding affinity to specific molecular targets, although further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,5-dimethoxyaniline: Shares the chloro and methoxy groups but lacks the naphthyl and sulfonamide moieties.
N-(1-naphthyl)benzenesulfonamide: Contains the naphthyl and sulfonamide groups but lacks the chloro and methoxy substituents.
Uniqueness
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the naphthyl and sulfonamide groups makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
1087648-67-6 |
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Molecular Formula |
C18H16ClNO4S |
Molecular Weight |
377.8g/mol |
IUPAC Name |
4-chloro-2,5-dimethoxy-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H16ClNO4S/c1-23-16-11-18(17(24-2)10-14(16)19)25(21,22)20-15-9-5-7-12-6-3-4-8-13(12)15/h3-11,20H,1-2H3 |
InChI Key |
NHVMUODHALWCTK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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